3,4,7-trimethyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one
Overview
Description
3,4,7-trimethyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one is a complex organic compound belonging to the class of chromenes. Chromenes are bicyclic oxygen-containing heterocycles that have a benzene ring fused to a pyran ring. This particular compound is characterized by its unique structural features, including three methyl groups and a phenylprop-2-en-1-yl group attached to the chromene core.
Preparation Methods
The synthesis of 3,4,7-trimethyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction between 3,4,7-trimethyl-2H-chromen-2-one and (2E)-3-phenylprop-2-en-1-ol in the presence of a suitable catalyst can yield the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of solvents to maximize yield and purity .
Chemical Reactions Analysis
3,4,7-trimethyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups under appropriate conditions.
Scientific Research Applications
3,4,7-trimethyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms and kinetics.
Biology: The compound exhibits various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, making it a valuable tool in biological research.
Medicine: Due to its biological activities, it is explored for potential therapeutic applications, including drug development for treating infections, cancer, and inflammatory diseases.
Mechanism of Action
The mechanism of action of 3,4,7-trimethyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by targeting key signaling pathways involved in cell proliferation and survival. The compound’s antimicrobial activity could be due to its interaction with bacterial cell membranes, leading to cell lysis and death .
Comparison with Similar Compounds
3,4,7-trimethyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one can be compared with other similar compounds, such as:
3,4,7-trimethyl-2-oxo-2H-chromen-5-yl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside: This compound has a similar chromene core but differs in the attached functional groups, leading to different biological activities and applications.
7-{[(2E,6E)-9,10,11-trihydroxy-3,7,11-trimethyl-2,6-dodecadien-1-yl]oxy}-2H-chromen-2-one: Another chromene derivative with distinct substituents, resulting in unique chemical and biological properties.
Properties
IUPAC Name |
3,4,7-trimethyl-5-[(E)-3-phenylprop-2-enoxy]chromen-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O3/c1-14-12-18(23-11-7-10-17-8-5-4-6-9-17)20-15(2)16(3)21(22)24-19(20)13-14/h4-10,12-13H,11H2,1-3H3/b10-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIQRAGNINZDBQK-JXMROGBWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)C)C)C(=C1)OCC=CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C(=C(C(=O)O2)C)C)C(=C1)OC/C=C/C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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